Cathelicidin
Overview
Description
LL-37 is a human cathelicidin-derived antimicrobial peptide. It is composed of 37 amino acids and is primarily produced by neutrophils. LL-37 plays a crucial role in the innate immune system, providing a first line of defense against a wide range of pathogens, including bacteria, viruses, and fungi .
Mechanism of Action
Target of Action
Cathelicidin, specifically the active form LL-37, primarily targets bacterial cells . It is stored in the secretory granules of neutrophils and macrophages and can be released following activation by leukocytes . It has been found in other cells, including epithelial cells and human keratinocytes . The peptide is active against a variety of bacterial pathogens such as Acinetobacter baumannii, Aggregatibacter actinomycetemcomitans, Bacteroides fragilis, Burkholderia thailandensis, Cutibacterium acnes, Escherichia coli, Francisella tularensis, Helicobacter pylori, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes .
Mode of Action
The general rule of the mechanism triggering this compound action involves the disintegration (damaging and puncturing) of cell membranes of organisms toward which the peptide is active . This compound peptides are dual-natured molecules called amphiphiles: one end of the molecule is attracted to water and repelled by fats and proteins, and the other end is attracted to fat and proteins and repelled by water . This allows them to react to pathogens by disintegrating, damaging, or puncturing cell membranes .
Biochemical Pathways
This compound modulates more than a dozen signaling pathways including the p38, Erk1/2, JNK MAP-kinases, NFκB, PI3K/Akt, Src family kinase, TRIF-IRF, TREM, Wnt/β-Catenin, JAK-STAT, and autophagy signaling pathways independent of LPS, LTA and/or flagellin stimulation . Furthermore, systems biology and biochemical studies on human CD14+ monocytes treated with LL-37 showed nearly 500 genes changing expression, reflecting the involvement of many of these pathways in chemokine induction in response to LL-37 .
Result of Action
The result of this compound’s action is the destruction of the lipoprotein membranes of microbes enveloped in phagosomes after fusion with lysosomes in macrophages . Therefore, LL-37 can inhibit the formation of bacterial biofilms . In addition, this compound has immunomodulatory properties, managing immune activation, cellular recruitment, cytokine responses, and inflammation in response to infection .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity can be abrogated by host physiological conditions including (especially divalent) cation concentrations and the presence of polyanions such as glycosaminoglycans . Furthermore, this compound’s ability to modulate the host innate immune response is more pronounced under host-like physiological conditions and in animal models .
Biochemical Analysis
Biochemical Properties
Cathelicidin peptides are dual-natured molecules called amphiphiles . They react to pathogens by disintegrating, damaging, or puncturing cell membranes . The human this compound peptide LL-37 is chemotactic for neutrophils, monocytes, mast cells, and T cells; induces degranulation of mast cells; alters transcriptional responses in macrophages; stimulates wound vascularization and re-epithelialization of healing skin .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The human this compound peptide LL-37 is chemotactic for neutrophils, monocytes, mast cells, and T cells; induces degranulation of mast cells; alters transcriptional responses in macrophages .
Molecular Mechanism
The general rule of the mechanism triggering this compound action, like that of other antimicrobial peptides, involves the disintegration (damaging and puncturing) of cell membranes of organisms toward which the peptide is active . Antimicrobial effects have been observed against fungal, bacterial, and viral pathogens .
Temporal Effects in Laboratory Settings
This compound is detected primarily as the uncleaved holoprotein hCAP-18 in many settings, for example, wound and blister fluids, phagocytic vacuoles, psoriatic skin, seminal plasma, and associates to plasma lipoproteins in the hCAP-18 form .
Dosage Effects in Animal Models
This compound derived from the sea snake Hydrophis cyanocinctus has shown potent inhibitory activity against ZIKA-virus infection in a pregnant mouse model .
Metabolic Pathways
This compound intervention can regulate various metabolic pathways such as α-linolenic acid, taurine and hypotaurine, sphingolipid, and arachidonic acid metabolism .
Transport and Distribution
This compound is synthesized at the same stage of myeloid cell maturation as lactoferrin, and is efficiently targeted to granules . It is mostly found in neutrophils, monocytes, mast cells, dendritic cells, and macrophages .
Subcellular Localization
This compound is found to colocalize and comobilize with lactoferrin, but not with gelatinase in subcellular fractions . It is stored in the secretory granules of neutrophils and macrophages and can be released following activation by leukocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
LL-37 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Recombinant production of LL-37 in Escherichia coli has been explored as an alternative to synthetic methods. This involves the use of an expression system, such as pUbEx100, to produce the peptide in high yields. The recombinant peptide is then purified and refolded to achieve its active form .
Chemical Reactions Analysis
LL-37 undergoes various chemical reactions, including:
Oxidation: LL-37 can be oxidized by reactive oxygen species, which may affect its antimicrobial activity.
Reduction: Reduction reactions can restore the activity of oxidized LL-37.
Substitution: Amino acid substitutions can be introduced to modify the peptide’s properties, such as enhancing its stability or antimicrobial activity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are modified versions of LL-37 with altered biological activities .
Scientific Research Applications
LL-37 has a wide range of scientific research applications:
Chemistry: LL-37 is used as a model peptide for studying peptide-membrane interactions and peptide self-assembly.
Medicine: LL-37 has potential therapeutic applications in treating infections, cancer, and inflammatory diseases. .
Industry: LL-37 is explored for its potential use in developing new antimicrobial agents and biomaterials.
Comparison with Similar Compounds
LL-37 is unique among antimicrobial peptides due to its broad-spectrum activity and immunomodulatory properties. Similar compounds include:
Defensins: These are another class of antimicrobial peptides with broad-spectrum activity.
Histatins: These peptides are found in saliva and have antifungal properties.
Phenol-Soluble Modulins (PSMs): These peptides are produced by Staphylococcus aureus and have antimicrobial activity.
LL-37’s ability to modulate the immune response and promote wound healing sets it apart from other antimicrobial peptides .
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H340N60O53/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIUWJQBRNEFGX-XAMSXPGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C205H340N60O53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4493 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How do cathelicidins interact with their targets to exert antimicrobial effects?
A1: Cathelicidins, like LL-37, primarily target bacterial membranes, causing disruption and lysis. [] This disruption is attributed to the amphipathic nature of cathelicidins, allowing them to interact with both hydrophilic and hydrophobic components of the membrane. [] Evidence suggests that cathelicidins can form toroidal pores in the bacterial membrane, compromising its integrity. []
Q2: Beyond antimicrobial activity, what other roles do cathelicidins play in the immune system?
A2: Cathelicidins exhibit immunomodulatory functions, influencing both innate and adaptive immune responses. [] They can modulate Toll-like receptor (TLR) activation, influencing cytokine release from immune cells like macrophages. [, ] For example, cathelicidin LL-37 has been shown to enhance phagocytosis of bacteria by macrophages through upregulation of Fcγ receptors. [] Additionally, cathelicidins can promote wound healing and angiogenesis. []
Q3: Can cathelicidins influence the inflammatory response?
A3: Yes, cathelicidins demonstrate a complex relationship with inflammation. While their antimicrobial activity is generally protective, they can exhibit both pro- and anti-inflammatory effects depending on the context. For instance, they can stimulate the release of pro-inflammatory cytokines from neutrophils in response to microbial stimuli. [] Conversely, this compound LL-37 has been shown to reduce TxA-induced inflammation in a mouse model of Clostridium difficile colitis. []
Q4: What is the structure of this compound?
A4: "this compound" refers to a family of peptides with a conserved cathelin-like domain and a variable cationic C-terminal antimicrobial domain. [] The only human this compound is LL-37, a 37 amino acid peptide with an alpha-helical structure in its active form. [, , ]
Q5: Are the structures of cathelicidins from different species similar?
A5: While the cathelin-like domain is conserved, the antimicrobial domain of cathelicidins exhibits significant variation across species. [] This variation contributes to differences in their antimicrobial spectrum and potency. For example, researchers have identified novel this compound structures in snakes, some of which show potent activity against antibiotic-resistant bacteria. []
Q6: How does the environment influence this compound activity?
A6: The activity of cathelicidins can be influenced by factors like pH, salt concentration, and the presence of proteases. [, ] For example, the antimicrobial activity of some cathelicidins is reduced in the presence of serum or blood. []
Q7: Do cathelicidins possess catalytic properties?
A7: Cathelicidins are generally not considered catalytic enzymes. Their primary mode of action involves direct interaction with and disruption of bacterial membranes. []
Q8: Have computational methods been used to study cathelicidins?
A8: Yes, computational tools, including molecular modeling and bioinformatics, have been employed to study cathelicidins. These tools assist in predicting the structure and function of newly discovered cathelicidins, as well as in designing novel peptides with enhanced activity. [, ]
Q9: How does altering the structure of cathelicidins affect their activity?
A9: Modifications to the amino acid sequence of cathelicidins, such as changes in charge, hydrophobicity, and secondary structure, can significantly impact their antimicrobial activity, specificity, and stability. []
Q10: What strategies are being explored to enhance the stability and delivery of cathelicidins?
A10: Researchers are exploring various approaches to improve this compound stability and delivery, including:
Q11: What evidence supports the antimicrobial activity of cathelicidins?
A11: Numerous in vitro studies have demonstrated the potent antimicrobial activity of cathelicidins against a broad range of bacteria, including drug-resistant strains. [, ] In vivo studies using animal models have also shown promising results, with cathelicidins demonstrating efficacy in treating infections. [, , , ]
Q12: Have cathelicidins been tested in clinical trials for infections?
A12: While preclinical studies are encouraging, clinical trials are needed to fully evaluate the safety and efficacy of cathelicidins as therapeutic agents in humans.
Q13: Do any known antibiotic resistance mechanisms confer cross-resistance to cathelicidins?
A13: Research suggests that certain antibiotic resistance mechanisms, such as efflux pumps, might not confer cross-resistance to cathelicidins. [] This finding highlights the potential of cathelicidins as alternatives to conventional antibiotics.
Q14: Are there any safety concerns associated with cathelicidins?
A14: While generally considered safe, high concentrations of cathelicidins can exhibit non-specific toxicity to mammalian cells. [] Further research is crucial to determine safe and effective doses for therapeutic applications.
Q15: What are the challenges associated with delivering cathelicidins to target sites?
A15: Delivering therapeutic peptides like cathelicidins presents challenges, including:
Q16: Can cathelicidins serve as biomarkers for disease?
A16: Yes, research suggests that this compound levels can be altered in various disease states. For example, this compound expression is increased in inflamed and non-inflamed mucosa of patients with ulcerative colitis but not in Crohn's disease. [] Additionally, this compound levels in milk have been explored as a potential biomarker for mastitis in dairy cows. [, ]
Q17: Can cathelicidins themselves trigger an immune response?
A17: Cathelicidins can exhibit immunomodulatory effects, and in some cases, they have the potential to trigger an immune response. [] This immunogenicity is an important consideration for their therapeutic development.
Q18: What is the relationship between this compound and vitamin D?
A18: Vitamin D plays a crucial role in regulating the expression of this compound. [, , , ] Studies have shown that vitamin D3 can induce this compound expression in various cell types, including keratinocytes, monocytes, and bladder epithelial cells. [, ] This link between vitamin D and this compound highlights the importance of vitamin D status for maintaining innate immunity.
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